molecular formula C16H19NO3S B139052 5-Ethyl-2-pyridineethanol Tosylate CAS No. 144809-27-8

5-Ethyl-2-pyridineethanol Tosylate

Cat. No.: B139052
CAS No.: 144809-27-8
M. Wt: 305.4 g/mol
InChI Key: XOKOJAMQAAPMRF-UHFFFAOYSA-N
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Description

5-Ethyl-2-pyridineethanol Tosylate is a chemical compound belonging to the class of tosylates. Tosylates are esters of p-toluenesulfonic acid and are commonly used in organic synthesis due to their excellent leaving group properties. This compound is particularly interesting due to its unique structure, which includes a pyridyl group, making it valuable in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2-pyridineethanol Tosylate typically involves the tosylation of 2-(5-Ethyl-2-pyridyl)ethanol. The reaction is carried out using p-toluenesulfonyl chloride (TsCl) in the presence of a base such as pyridine or triethylamine. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2-pyridineethanol Tosylate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: Due to the excellent leaving group properties of the tosylate group, it readily undergoes nucleophilic substitution reactions with a variety of nucleophiles.

    Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Oxidation Reactions: It can also undergo oxidation reactions to form various oxidized products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of substituted pyridyl derivatives, while reduction reactions typically yield alcohols or amines .

Scientific Research Applications

5-Ethyl-2-pyridineethanol Tosylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of biological systems, particularly in the synthesis of biologically active molecules.

    Industry: The compound is used in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of 5-Ethyl-2-pyridineethanol Tosylate primarily involves its role as a leaving group in nucleophilic substitution reactions. The tosylate group is easily displaced by nucleophiles, facilitating the formation of new chemical bonds. This property makes it a valuable intermediate in various synthetic processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Pyridyl)ethyl Tosylate
  • 2-(4-Ethyl-2-pyridyl)ethyl Tosylate
  • 2-(5-Methyl-2-pyridyl)ethyl Tosylate

Uniqueness

5-Ethyl-2-pyridineethanol Tosylate is unique due to the presence of the ethyl group at the 5-position of the pyridyl ring. This structural feature can influence the compound’s reactivity and its interactions with other molecules, making it distinct from other similar tosylates .

Biological Activity

5-Ethyl-2-pyridineethanol tosylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

Chemical Formula: C11H13NO3S
Molecular Weight: 241.29 g/mol
CAS Number: 144809-27-8

This compound features a pyridine ring substituted with an ethyl group and a tosylate moiety, which enhances its reactivity and biological profile. The presence of the tosyl group is significant as it can influence the compound's interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules, including enzymes and receptors. The tosylate group serves as a leaving group in nucleophilic substitution reactions, allowing the compound to form covalent bonds with target proteins. This interaction can modulate enzymatic activities or receptor functions, leading to various pharmacological effects.

Antimicrobial Activity

Research indicates that compounds containing pyridine structures exhibit notable antimicrobial properties. A study highlighted that derivatives of pyridine, including those similar to this compound, demonstrated significant antibacterial activity against various strains:

CompoundActivity (MIC μg/mL)Target Organisms
This compound6.25 - 12.5Staphylococcus aureus, Escherichia coli
Standard (Amoxicillin)6.25Staphylococcus aureus

These findings suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Case Studies

  • Antimicrobial Efficacy Study : A recent study synthesized several pyridine derivatives, including this compound, and tested their antimicrobial efficacy against a panel of pathogens. The results indicated that the compound exhibited potent activity comparable to established antibiotics, highlighting its potential in treating bacterial infections .
  • Mechanistic Insights : Another study focused on the mechanism by which pyridine derivatives exert their antimicrobial effects. It was found that these compounds could disrupt bacterial cell wall synthesis and inhibit key metabolic pathways, providing insights into how this compound might function at a molecular level .

Properties

IUPAC Name

2-(5-ethylpyridin-2-yl)ethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S/c1-3-14-6-7-15(17-12-14)10-11-20-21(18,19)16-8-4-13(2)5-9-16/h4-9,12H,3,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOKOJAMQAAPMRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C=C1)CCOS(=O)(=O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10460656
Record name 2-(5-Ethyl-2-pyridyl)ethyl Tosylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10460656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144809-27-8
Record name 2-(5-Ethyl-2-pyridyl)ethyl Tosylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10460656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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